Product packaging for Ziziphine N(Cat. No.:)

Ziziphine N

Cat. No.: B1233560
M. Wt: 611.8 g/mol
InChI Key: VAHCKYCWBHVBKK-IUNFIHCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ziziphine N is a 13-membered cyclopeptide alkaloid of the 5(13) type, isolated through bioassay-guided fractionation from the roots of Ziziphus oenoplia var. brunoniana . This compound has demonstrated significant antiplasmodial activity against the malaria parasite Plasmodium falciparum , with a reported inhibitory concentration (IC50) value of 3.92 μg/mL (6.4 μM) . Structure-activity relationship (SAR) studies on cyclopeptide alkaloids suggest that the 13-membered macrocyclic ring and the presence of a β-hydroxy proline moiety in this compound are structural features correlated with higher antiplasmodial potency . In addition to its antiplasmodial properties, this compound also exhibits weak antimycobacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 200 μg/mL . As a specialized phytochemical, this compound serves as a valuable reference standard and lead compound for researchers investigating new antimalarial agents and studying the biology of cyclopeptide alkaloids. This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other clinical procedures . They are not regulated or evaluated for accuracy, specificity, or precision for patient diagnosis or treatment management.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H49N5O6 B1233560 Ziziphine N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H49N5O6

Molecular Weight

611.8 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-N-[(2S)-1-[(3S,7S,13S,16Z)-19-methoxy-8,14-dioxo-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7.09,13]docosa-1(22),16,18,20-tetraen-6-yl]-4-methyl-1-oxopentan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C33H49N5O6/c1-8-21(4)28(36(5)6)31(40)35-24(18-20(2)3)32(41)38-17-14-27-29(38)33(42)37-16-9-10-25(37)30(39)34-15-13-22-19-23(44-27)11-12-26(22)43-7/h11-13,15,19-21,24-25,27-29H,8-10,14,16-18H2,1-7H3,(H,34,39)(H,35,40)/b15-13-/t21?,24-,25-,27-,28+,29-/m0/s1

InChI Key

VAHCKYCWBHVBKK-IUNFIHCCSA-N

Isomeric SMILES

CCC(C)[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CC[C@H]2[C@H]1C(=O)N3CCC[C@H]3C(=O)N/C=C\C4=C(C=CC(=C4)O2)OC)N(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCC2C1C(=O)N3CCCC3C(=O)NC=CC4=C(C=CC(=C4)O2)OC)N(C)C

Synonyms

ziziphine N

Origin of Product

United States

Isolation and Structural Elucidation of Ziziphine N

Discovery and Initial Isolation from Natural Sources

The journey to characterize Ziziphine N began with its isolation from a specific plant source, guided by its biological activity.

This compound, along with its related compounds Ziziphine O, P, and Q, was first isolated from the roots of Ziziphus oenoplia var. brunoniana, a plant belonging to the Rhamnaceae family. researchgate.net This plant is found in Thailand and has been a source for the discovery of novel cyclopeptide alkaloids. researchgate.net The roots of the plant, in particular, were identified as the primary repository of these specific alkaloids. researchgate.netresearchgate.netjetir.org

The isolation of this compound was not a random screening process but was directed by a bioassay-guided fractionation strategy. This method involves systematically separating the plant's chemical constituents into different fractions and testing the biological activity of each fraction. The active fractions are then subjected to further separation until a pure, active compound is isolated.

In the case of this compound, the ethyl acetate (B1210297) extract of the plant roots was monitored for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netjetir.org This bioassay pinpointed the fractions containing the active compounds, which ultimately led to the isolation of this compound and Ziziphine Q as significant antiplasmodial agents. researchgate.net this compound demonstrated an inhibitory concentration (IC₅₀) value of 3.92 µg/mL against the parasite.

The initial step in the isolation process involved the preparation of a crude extract from the dried and powdered roots of Ziziphus oenoplia var. brunoniana. This was followed by a systematic partitioning process to separate compounds based on their polarity.

The general procedure is as follows:

Extraction : The powdered root material is subjected to extraction with a solvent. For the isolation of this compound, ethyl acetate (EtOAc) was used to create the crude extract that showed promising biological activity. researchgate.net

Fractionation : The crude ethyl acetate extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel.

Partitioning : A gradient of solvents with increasing polarity (e.g., mixtures of hexane, chloroform, and methanol) is used to elute different fractions from the column.

Purification : The fractions that exhibit the highest antiplasmodial activity are repeatedly chromatographed and purified using techniques like preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure cyclopeptide alkaloids, including this compound.

Spectroscopic Characterization and Structural Assignment

Once isolated, the precise chemical structure of this compound was determined using a suite of advanced spectroscopic methods.

The elucidation of the planar structure and molecular formula of this compound relied heavily on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and elemental composition of this compound. In positive ion mode, the parent peak for this compound was observed at an m/z (mass-to-charge ratio) of 612.38. researchgate.net The fragmentation pattern observed in the MS/MS spectrum was crucial for identifying the sequence of amino acids in the peptide chain. A key finding was the base peak at m/z 114, which is characteristic of a terminal N,N-dimethylisoleucine amino acid residue. researchgate.net

Table 1: Key Mass Spectrometry Fragmentation Data for this compound
m/z ValueInterpretation
612.38Parent peak [M+H]⁺
114Base peak, indicating a terminal N,N-dimethylisoleucine unit
596, 582, 568, 554, 497, 496, 454, 358, 216, 86, 70Fragment ions indicating the linkage of leucine (B10760876) to a hydroxyproline within the macrocyclic ring system

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the complete structure of this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

¹³C NMR: The chemical shift values confirmed the presence of specific amino acid residues. The signals for the α-amino acid within the macrocycle were consistent with proline, while the signals for the terminal unit matched those of N,N-dimethyl-isoleucine, corroborating the MS data. researchgate.net

¹H NMR and 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity between different protons and carbons, allowing for the complete assembly of the macrocyclic structure.

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For this compound, the stereochemical assignments were established by comparing its spectroscopic data (specifically NMR) with those of other, previously characterized cyclopeptide alkaloids with known stereochemistry. researchgate.net This comparative approach is common for complex natural products where multiple chiral centers exist. The analysis confirmed that the amino acid constituents of this compound belong to the L-amino acid series, which is common for most plant-derived cyclopeptides. researchgate.net

Comparative Analysis with Known Cyclopeptide Alkaloids

This compound belongs to the family of 13-membered cyclopeptide alkaloids, a class of natural products frequently isolated from plants of the Ziziphus genus. Its structure is closely related to other ziziphine alkaloids, such as ziziphine A. A key structural feature of this compound is the 5(13) type macrocyclic ring system.

Along with this compound, three other new cyclopeptide alkaloids, namely Ziziphine O, P, and Q, were isolated from the same plant source, Ziziphus oenoplia var. brunoniana. This co-occurrence highlights the biosynthetic diversity within this plant species. While all are 13-membered cyclopeptide alkaloids, they differ in their amino acid constituents or modifications, leading to variations in their spectroscopic properties and biological activities. For instance, the substitution of the leucine unit in this compound with a valine unit results in Ziziphine Q, which demonstrates comparable biological activity.

Confirmation of this compound Structure via Total Synthesis

The proposed structure of this compound, initially deduced from spectroscopic data, was unequivocally confirmed through its first total synthesis. This synthetic endeavor not only verified the assigned structure but also provided a convergent and efficient route to this class of molecules.

The key strategic elements of the total synthesis of this compound include:

Construction of the aryl ether unit: This was achieved via a Mitsunobu reaction.

Installation of the enamide moiety: A copper(I) iodide/N,N-dimethylglycine-catalyzed coupling reaction was employed for this critical step.

Macrocyclization: The final ring-closing step was accomplished using coupling agents such as FDDP (Pentafluorophenyl diphenylphosphinate) and DPPA (Diphenylphosphoryl azide).

The successful completion of this total synthesis yielded a synthetic compound whose spectroscopic data were identical in all respects to those of the naturally isolated this compound, thereby confirming its complex molecular architecture.

Table 2: Key Reactions in the Total Synthesis of this compound

Synthetic StepKey ReactionReagents/Catalysts
Aryl Ether FormationMitsunobu ReactionNot specified in detail in the provided search results
Enamide FormationCu-catalyzed CouplingCuI/N,N-dimethylglycine
MacrocyclizationAmide Bond FormationFDDP or DPPA

Biosynthesis of Ziziphine N

General Principles of Cyclopeptide Alkaloid Biosynthesis in Plants

Cyclopeptide alkaloids, a significant class of plant-derived natural products, are characterized by a macrocyclic structure typically composed of 13, 14, or 15 atoms. nih.gov These compounds are notably prevalent within the Rhamnaceae family, especially in the Ziziphus genus. uantwerpen.beresearchgate.net Their intricate architecture, which includes a hydroxystyrylamine moiety and several amino acid residues, is assembled through a sophisticated biosynthetic pathway. uantwerpen.be The biosynthesis of these molecules, including Ziziphine N, is now understood to follow the general principles established for Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). mdpi.combohrium.com

The production of virtually all known plant peptides, including cyclopeptide alkaloids, adheres to the Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) framework. bohrium.comrsc.orgresearchgate.net This biosynthetic paradigm is a defining feature of a vast and diverse group of natural products found across all domains of life. nih.gov The process begins not with the step-by-step assembly of building blocks by large enzyme complexes (as in non-ribosomal peptide synthesis), but with the translation of a gene into a precursor peptide by the ribosome. mdpi.comnih.gov

This precursor peptide consists of two main regions: a "leader" peptide and one or more "core" peptide sequences. researchgate.net The core peptide is the segment that will ultimately be tailored into the final natural product. researchgate.net Following ribosomal synthesis, this precursor undergoes a series of crucial enzymatic transformations known as post-translational modifications (PTMs). mdpi.com These modifications, which can include cyclization, methylation, hydroxylation, and the formation of cross-links, are responsible for generating the vast structural diversity seen in RiPPs. mdpi.com The final step in the pathway is the proteolytic cleavage of the leader peptide, releasing the mature, biologically active macrocyclic peptide. rsc.org

In plants, the genes encoding these precursor peptides can be complex, sometimes featuring multiple core peptide sequences within a single precursor protein. nih.gov This multi-core architecture allows for the efficient production of several, often related, peptides from a single gene. researchgate.net

Table 1: Key Components of the RiPPs Biosynthetic Framework

ComponentFunctionReference
Precursor Peptide Gene Encodes the initial peptide sequence. mdpi.com
Ribosome Synthesizes the linear precursor peptide based on an mRNA template. mdpi.com
Precursor Peptide The initial translation product, containing leader and core peptide regions. researchgate.net
Post-Translational Modifying Enzymes Catalyze chemical modifications (e.g., cyclization, cross-linking) on the core peptide. mdpi.com
Proteases Cleave the leader peptide to release the mature RiPP. rsc.org

The conversion of a linear precursor peptide into a complex macrocycle like this compound requires a suite of specialized enzymes. Central to the biosynthesis of many plant cyclopeptides are the BURP-domain peptide cyclases (BpCs). nih.govacs.org These copper-dependent enzymes are responsible for catalyzing the key macrocyclization reaction, which involves the formation of challenging side-chain cross-links. rsc.orgacs.org Specifically, they can form ether linkages between the phenolic oxygen of a tyrosine residue and the β-carbon of another amino acid, a characteristic feature of cyclopeptide alkaloids. nih.gov

Recent studies have identified and reconstituted the activity of these BURP cyclases, confirming their role in forming the cyclic scaffolds of these peptides. nih.gov For instance, the enzyme ArbB2 from Coffea arabica has been shown to form a Tyr-phenol-O to Leu-Cβ bond, a linkage type found in cyclopeptide alkaloids. acs.org

In addition to the primary macrocyclization event, other common modifications in cyclopeptide alkaloids include N-methylation and hydroxylation, which contribute to the final structural diversity and bioactivity of the molecules. nih.gov The enzymes responsible for these modifications are often part of the broader biosynthetic gene cluster. While not fully elucidated for all cyclopeptide alkaloids, enzymes from the cytochrome P450 (CYP450) family are known to catalyze oxidative reactions in plant specialized metabolism and are proposed to be involved in such modifications. uantwerpen.be

Proposed Biosynthetic Pathway of this compound within Ziziphus Genus

While the complete biosynthetic pathway of this compound has not been fully reconstituted in vitro, a proposed pathway can be constructed based on bioinformatic analyses of the Ziziphus genome, knowledge of RiPP biosynthesis, and insights from the total synthesis of the molecule.

The starting point for the biosynthesis of this compound is a ribosomally produced precursor peptide. The identification of these precursors within the vast genomes of plants like Ziziphus jujuba has been advanced by transcriptome-mining approaches. nih.gov By using the sequences of known precursor peptides from other cyclopeptide alkaloid-producing plants, such as Ceanothus americanus, researchers have successfully identified homologous genes in Z. jujuba. d-nb.info

This bioinformatic analysis has linked at least 15 known cyclopeptide alkaloids from Z. jujuba, such as jubanines and nummularine B, to specific core peptide sequences found within precursor genes. d-nb.info These precursor peptides exhibit the typical RiPP architecture: an N-terminal signal sequence, a conserved leader-like region, and a repeating structure of a recognition sequence followed by the core peptide. d-nb.info It is from such a precursor, containing the requisite amino acids in its core sequence, that the biosynthesis of this compound is initiated.

A key structural feature of this compound and many related cyclopeptide alkaloids is the enamide moiety, which is part of the macrocyclic ring. uantwerpen.be Enamides are versatile chemical groups, and their formation is a critical step in the biosynthetic pathway. beilstein-journals.org In general alkaloid biosynthesis, the formation of such C-N bonds can be facilitated by the high reactivity of poly-β-keto intermediates which can react with nitrogen atoms to form Schiff bases, followed by dehydration to yield an enamine or enamide. pnas.org

While the specific enzyme catalyzing enamide formation in this compound biosynthesis has not been identified, insights can be drawn from synthetic chemistry. The total synthesis of this compound was achieved using a highly convergent route where the enamide was installed via a copper(I)-catalyzed coupling reaction. nih.govcapes.gov.bracs.org The reliance on copper catalysis in the chemical synthesis is noteworthy, as the key macrocyclization enzymes (BURP cyclases) in the proposed biosynthetic pathway are also copper-dependent. rsc.orgnih.gov This suggests a potential role for a related copper-dependent enzyme in catalyzing the enamide formation in vivo, a crucial step that sets up the precursor for the final ring closure.

The definitive step in the biosynthesis of this compound is the formation of the macrocyclic ring. This intramolecular cyclization is an entropically disfavored process that is efficiently catalyzed by specific enzymes in nature. nih.gov As discussed, BURP-domain peptide cyclases are the primary candidates for this transformation in plant cyclopeptide alkaloids. nih.govumich.edu

These enzymes are proposed to bind the linear precursor peptide, holding it in a conformation that facilitates the ring-closing reaction. nih.gov The catalysis involves the copper-dependent formation of an ether bond between the hydroxystyrylamine moiety (derived from a modified tyrosine) and the beta-carbon of an amino acid like leucine (B10760876), thereby closing the 13-, 14-, or 15-membered ring characteristic of these alkaloids. nih.govacs.orgnih.gov This enzymatic control overcomes the high activation energy and prevents competing intermolecular reactions, ensuring high yields of the correct macrocyclic product. nih.gov Following macrocyclization and any other final modifications, the leader peptide is cleaved, releasing the mature this compound.

Table 2: Proposed Biosynthetic Steps for this compound

StepDescriptionKey Molecular Components / EnzymesReference
1. Precursor Synthesis Ribosomal synthesis of a linear precursor peptide containing the core this compound sequence.Ribosome, Precursor Gene mdpi.comd-nb.info
2. Post-Translational Modification Enzymatic modifications of the core peptide, including the formation of the enamide moiety.Modifying Enzymes (Potentially Copper-Dependent) pnas.orgnih.gov
3. Macrocyclization Copper-dependent BURP-domain cyclase catalyzes the intramolecular ether linkage to form the macrocycle.BURP-domain Peptide Cyclase (Copper-dependent) acs.orgnih.govumich.edu
4. Maturation Proteolytic cleavage of the leader peptide to release the final, active this compound molecule.Protease rsc.org

Genetic and Enzymatic Studies of Cyclopeptide Alkaloid Pathways in Ziziphus Species

The biosynthesis of cyclopeptide alkaloids, a large family of natural products to which this compound belongs, was a subject of speculation for many years. However, recent advancements in genomics and transcriptomics have revealed that these complex molecules are ribosomally synthesized and post-translationally modified peptides (RiPPs). confex.comnih.govrsc.org This mode of biosynthesis involves the gene-encoded synthesis of a precursor peptide, which then undergoes a series of enzymatic modifications to yield the final macrocyclic structure. rsc.org

Research has identified a widely distributed biosynthetic cassette responsible for producing a diverse array of plant cyclopeptides. confex.com A cornerstone of this pathway is a class of enzymes known as BURP domain-containing peptide cyclases. confex.comresearchgate.net These enzymes are copper-dependent and catalyze the crucial macrocyclization step that forms the characteristic ring structure of cyclopeptide alkaloids. rsc.orgresearchgate.net In Ziziphus and related species, these are often found as "split" BURP cyclases, where the components are encoded by separate genes that work in concert. confex.comnih.gov

A significant breakthrough in understanding this pathway came from transcriptome-mining approaches. confex.comnih.gov By generating transcriptomic data from cyclopeptide alkaloid-producing plants, researchers could identify the genes for the precursor peptides. A key study used known precursor peptide sequences from the plant Ceanothus americanus to search for similar gene sequences in the genome of Ziziphus jujuba, a prolific producer of these alkaloids. nih.gov This bioinformatic analysis successfully linked 15 distinct cyclopeptide alkaloids found in Z. jujuba to their specific precursor peptide core sequences encoded in the genome. nih.gov These precursor peptides typically feature a standard architecture: an N-terminal signal sequence, a leader-like region, and a repeating motif of a recognition sequence followed by the core peptide that gets cyclized. nih.gov

Further integrated studies combining metabolomics and transcriptomics in the fruits of Ziziphus jujuba and Ziziphus spinosa have provided a broader view of alkaloid metabolism. nih.gov These analyses identified numerous alkaloid metabolites and a large set of differentially expressed genes (DEGs) associated with their biosynthesis, highlighting the complexity of the regulatory network. nih.gov

Table 1: Research Findings on Cyclopeptide Alkaloid Biosynthesis in Ziziphus

Research AreaKey FindingsSpecies StudiedCitations
Biosynthetic Pathway Identified as a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway.General, including Ziziphus confex.comnih.govrsc.org
Key Enzymes Biosynthesis is dependent on copper-dependent, split BURP peptide cyclases that form the macrocycle.Ziziphus confex.comnih.govresearchgate.net
Genetic Basis A widely distributed biosynthetic gene cluster (BGC) contains genes for precursor peptides and modifying enzymes.General, including Ziziphus confex.comnih.govbeilstein-journals.org
Transcriptome Mining Linked 15 known cyclopeptide alkaloids to specific gene-encoded precursor peptide sequences.Ziziphus jujuba nih.gov
Metabolomics/Transcriptomics Identified 44 alkaloid metabolites and 259 differentially expressed genes (DEGs) involved in alkaloid synthesis and metabolism. Screened 11 candidate genes for regulation.Ziziphus jujuba, Ziziphus spinosa nih.gov

Table 2: Examples of Ziziphus jujuba Cyclopeptide Alkaloids Linked to Precursor Peptides This table shows examples of known alkaloids from Z. jujuba that were successfully mapped to a core peptide sequence found in the plant's genome, demonstrating the direct genetic origin of these compounds.

Alkaloid NamePredicted Core Peptide SequenceCitations
Jubanine FIFFY nih.gov
Jubanine GVFFY nih.gov
Jubanine HVIFY nih.gov
Jubanine IIFFY nih.gov
Jubanine JVFFY nih.gov
Nummularine BLIFY nih.gov

While the specific genetic and enzymatic steps for the biosynthesis of this compound have not been individually detailed in published research, these studies on other cyclopeptide alkaloids within the Ziziphus genus establish a definitive biosynthetic framework. The pathway originates with a gene-encoded precursor peptide that is subsequently cyclized and modified by a suite of enzymes, centrally featuring the BURP peptide cyclases, to create the final natural product.

Chemical Synthesis and Structural Modification of Ziziphine N

Total Synthesis Strategies for Ziziphine N

The synthesis of this compound is characterized by three critical transformations that form the core of its structure:

Aryl Ether Unit Construction : The formation of the crucial aryl ether linkage within one of the key fragments is accomplished via the Mitsunobu reaction. acs.orgnih.govresearchgate.net This step connects a phenolic component with an alcohol, establishing the diaryl ether moiety characteristic of this class of alkaloids.

Enamide Part Installation : A pivotal step is the installation of the Z-enamide moiety. researchgate.net This is achieved through a copper-catalyzed coupling reaction between a vinyl iodide and an amide. acs.orgacs.orgcapes.gov.br Specifically, a CuI/N,N-dimethylglycine-catalyzed reaction has proven effective for this transformation, forming the enamide bond with high efficiency. researchgate.netcapes.gov.br This method is crucial for connecting the primary fragments of the molecule. acs.org

Macrocyclization : The final and most challenging step is the ring closure to form the 13-membered macrocycle. nih.gov This intramolecular cyclization is accomplished using peptide coupling agents. researchgate.netcapes.gov.br Reagents such as pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) and diphenylphosphoryl azide (B81097) (DPPA) have been successfully employed to facilitate this macrolactamization, yielding the complete cyclic peptide backbone of this compound. acs.orgacs.org

The success of the this compound synthesis relies heavily on the use of specific and highly efficient catalytic reactions and coupling agents. researchgate.net The strategic implementation of these reactions addresses the significant challenges associated with forming the strained macrocyclic structure.

Reaction TypeKey Reagents/CatalystsPurpose in Synthesis
Aryl Ether Formation Mitsunobu Reaction (DEAD/PPh₃)Construction of the aryl ether bond in a key intermediate. acs.orgnih.govacs.org
Enamide Installation CuI/N,N-dimethylglycineCatalytic coupling of a vinyl iodide with an amide to form the enamide linkage. acs.orgresearchgate.net
Macrocyclization FDPP (pentafluorophenyl diphenylphosphinate), DPPA (diphenylphosphoryl azide)Promotion of the final intramolecular amide bond formation to close the macrocycle. acs.orgresearchgate.netcapes.gov.br

The CuI/N,N-dimethylglycine system is particularly noteworthy for its mild conditions and high functional group tolerance, making it ideal for the late-stage coupling of complex fragments. researchgate.net Similarly, the choice of FDPP or DPPA for the macrocyclization step is critical for achieving good yields in what is often a low-entropy, challenging ring-closure reaction. acs.org

Synthesis of this compound Analogs and Derivatives

Building on the successful total synthesis, researchers have focused on creating analogs and derivatives of this compound to explore structure-activity relationships (SAR) and develop compounds with potentially improved biological profiles.

The design of this compound analogs is guided by several principles aimed at probing the chemical space around the natural product. A primary strategy involves modifying the constituent amino acids or the aromatic core to understand their contribution to biological activity. nih.gov Introducing conformational constraints, for example by altering the macrocycle's size or substituents, can lead to increased activity by reducing the entropic penalty upon binding to a target. researchgate.net Another approach is the application of quantitative structure-activity relationship (QSAR) models, which can help predict the activity of designed derivatives before their synthesis. nih.gov Furthermore, biocatalytic methods can be employed to generate stereoisomers of key building blocks, such as 3-hydroxyproline, allowing for the synthesis of analogs with different stereochemistries to assess their biological importance. acs.orguni-graz.at

Several synthetic methodologies are employed to generate a diverse library of this compound analogs. Diversity-oriented synthesis (DOS) strategies provide a framework for creating structurally varied molecules from a common starting point. researchgate.net This can involve a build/couple/pair algorithm where different building blocks are combined in a modular fashion. researchgate.net

Key diversification techniques include:

Modular Synthesis : Utilizing the convergent nature of the total synthesis, different amino acid or aromatic fragments can be substituted to create a range of analogs. nih.gov

Functional Group Interconversion : Introducing versatile functional groups, such as terminal alkynes, into the structure allows for subsequent diversification through reactions like click chemistry or Sonogashira coupling. researchgate.net

Biocatalysis : The use of enzymes, such as alcohol dehydrogenases, can provide access to all possible stereoisomers of key intermediates, which can then be incorporated into the synthesis to produce a stereochemically diverse set of analogs. acs.org This method is noted for its high selectivity and operation under mild conditions. acs.org

These synthetic diversification methods are crucial for generating novel compounds that can be screened in biological assays, ultimately leading to a deeper understanding of the SAR for the Ziziphine class of alkaloids. researchgate.netresearchgate.net

Pharmacological Investigations of Ziziphine N Preclinical Studies

Antiplasmodial Activity

In Vitro Efficacy against Plasmodium falciparum

Bioassay-guided fractionation of extracts from the roots of Ziziphus oenoplia var. brunoniana led to the isolation of Ziziphine N. researchgate.net In vitro studies have demonstrated its activity against the malaria parasite, Plasmodium falciparum. researchgate.netcapes.gov.br this compound exhibited a significant inhibitory effect on the growth of the parasite, with a reported 50% inhibitory concentration (IC50) value of 3.92 µg/mL. researchgate.netcapes.gov.br This corresponds to a molar concentration of 6.4 µM. mdpi.com

Table 1: In Vitro Antiplasmodial Activity of this compound

Compound Parasite Strain IC50 (µg/mL) IC50 (µM)
This compound Plasmodium falciparum 3.92 6.4

Data sourced from Suksamrarn et al. (2005) and Tuenter et al. (2017).

Comparative Antiplasmodial Potency with Related Cyclopeptide Alkaloids

The antiplasmodial activity of this compound has been evaluated in the context of other cyclopeptide alkaloids isolated from Ziziphus species. researchgate.netmdpi.com In the same study that identified this compound, three other related cyclopeptide alkaloids, Ziziphine O, P, and Q, were also isolated. researchgate.net Of these, Ziziphine Q also showed significant antiplasmodial activity with an IC50 of 3.5 µg/mL, while Ziziphine O and P were found to be inactive. researchgate.netmdpi.com

Further studies on other cyclopeptide alkaloids have revealed a range of antiplasmodial potencies. For instance, mauritine-M, nummularine-H, and hemsine-A have demonstrated IC50 values between 3.7 and 7.3 µM. mdpi.com Nummularine-B was reported to have moderate activity with an IC50 of 10.3 µM. mdpi.com A structure-activity relationship (SAR) study encompassing 19 cyclopeptide alkaloids suggested that a 13-membered macrocyclic ring, as found in this compound, is often associated with higher antiplasmodial activity compared to a 14-membered ring. mdpi.com

Table 2: Comparative In Vitro Antiplasmodial Activity of Selected Cyclopeptide Alkaloids

Compound Ring Size IC50 (µg/mL) IC50 (µM)
This compound 13-membered 3.92 6.4
Ziziphine Q 13-membered 3.5 5.9
Ziziphine O 13-membered Inactive Inactive
Ziziphine P 13-membered Inactive Inactive
Mauritine M 13-membered - 3.7
Nummularine H 13-membered - 4.5
Hemsine A 13-membered - 7.3
Nummularine B 13-membered - 10.3

Data compiled from Suksamrarn et al. (2005) and Tuenter et al. (2017).

Antimycobacterial Activity

In Vitro Inhibition of Mycobacterium tuberculosis

In addition to its antiplasmodial effects, this compound has been screened for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netcapes.gov.br These studies have indicated that this compound demonstrates weak antimycobacterial activity. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) for this compound against M. tuberculosis was reported to be 200 µg/mL. researchgate.netcapes.gov.brresearchgate.net This level of activity is consistent with its concurrently isolated analogue, Ziziphine Q, which also showed a MIC of 200 µg/mL. researchgate.netresearchgate.net

Table 3: In Vitro Antimycobacterial Activity of this compound

Compound Bacterial Strain MIC (µg/mL)
This compound Mycobacterium tuberculosis 200

Data sourced from Suksamrarn et al. (2005).

Broader Biological Activities Relevant to Cyclopeptide Alkaloids (Non-Ziziphine N Specific, but Contextual)

Sedative and Anxiolytic Potential (General Cyclopeptide Alkaloid Class)

While specific studies on the sedative and anxiolytic properties of this compound are not available, the broader class of cyclopeptide alkaloids, particularly those from Ziziphus species, has been recognized for these effects. researchgate.netrjpponline.org Extracts from Ziziphus plants are used in traditional medicine for their sedative and anxiolytic properties. researchgate.net Phytochemical investigations have identified cyclopeptide alkaloids as one of the predominant groups of compounds in these plants. researchgate.net For example, cyclopeptide alkaloids from Ziziphus jujuba have been reported to exhibit sedative effects. rjpponline.org Furthermore, a cyclopeptide alkaloid fraction from the seeds of Ziziphus jujuba var. spinosa has demonstrated anxiolytic-like effects in preclinical models, which may be mediated by GABA-A receptors. nih.govkoreascience.kr These findings provide a pharmacological context for the potential central nervous system activities of cyclopeptide alkaloids as a class.

Anti-inflammatory and Antioxidant Properties (General Cyclopeptide Alkaloid Class)

Cyclopeptide alkaloids have been the subject of numerous studies for their potential to combat inflammation and oxidative stress. Extracts and isolated fractions containing these alkaloids have shown promising results in various preclinical models.

A cyclopeptide alkaloid fraction from the leaves of Ziziyphus nummularia (IFZN) demonstrated significant anti-inflammatory and analgesic effects. nih.gov In a study, IFZN at a dose of 30 mg/kg exhibited anti-oedematogenic effects against paw edema induced by various inflammatory agents, including carrageenan, dextran, serotonin, and histamine. nih.govresearchgate.net Furthermore, at doses of 20 and 30 mg/kg, IFZN showed highly significant anti-nociceptive effects. nih.govresearchgate.net These findings suggest that the analgesic activity of this cyclopeptide alkaloid fraction is mediated through both peripheral and central pathways. nih.gov

The antioxidant potential of cyclopeptide alkaloids has also been a key area of investigation. researchgate.net In one study, five cyclopeptide alkaloids isolated from Zizyphus oxyphylla—Oxyphylline-D, Nummularin-C, Nummularin-R, Oxyphylline-B, and Oxyphylline-C—were evaluated for their antioxidant activity using DPPH free radical, nitric oxide radical, and reducing power assays. researchgate.net All isolated alkaloids showed marked antioxidant potential in a concentration-dependent manner. researchgate.net Among them, Nummularin-C was the most potent. researchgate.net

Extracts from Waltheria indica containing cyclopeptide alkaloids have also demonstrated strong antioxidant and anti-inflammatory effects by inhibiting enzymes like phospholipase A2 and 15-lipoxygenase, scavenging free radicals, and reducing lipid peroxidation. mdpi.com Similarly, fractions from the stem bark of Scutia buxifolia rich in these alkaloids exhibited very good antioxidant activities. sld.cu

Table 1: Anti-inflammatory and Antioxidant Activities of Cyclopeptide Alkaloids

Compound/ExtractSourceObserved EffectModel/Assay
Cyclopeptide Alkaloid Fraction (IFZN)Ziziyphus nummulariaAnti-oedematogenic, Anti-nociceptiveCarrageenan, dextran, serotonin, and histamine-induced paw edema
Oxyphylline-D, Nummularin-C, Nummularin-R, Oxyphylline-B, Oxyphylline-CZizyphus oxyphyllaAntioxidantDPPH, Nitric Oxide Radical, Reducing Power Assays
Cyclopeptide Alkaloid-containing ExtractWaltheria indicaAntioxidant, Anti-inflammatoryEnzyme inhibition (phospholipase A2, 15-lipoxygenase), free radical scavenging, lipid peroxidation reduction
Cyclopeptide Alkaloid-rich FractionsScutia buxifoliaAntioxidantDPPH inhibition

Antimicrobial Effects (General Cyclopeptide Alkaloid Class)

The antimicrobial properties of cyclopeptide alkaloids have been widely reported, showing activity against a variety of pathogens including bacteria, fungi, and protozoa. acs.orgresearchgate.net

This compound, along with its related compound Ziziphine Q, isolated from Ziziphus oenoplia var. brunoniana, exhibited significant antiplasmodial activity against Plasmodium falciparum. jetir.orgcapes.gov.br Both compounds also demonstrated weak antimycobacterial activity against Mycobacterium tuberculosis. jetir.orgcapes.gov.br Other cyclopeptide alkaloids from Ziziphus species have also shown potent antiplasmodial activity. researchgate.net

In a study on alkaloids from Scutia buxifolia, several cyclopeptide alkaloids, including scutianines, displayed in vitro antimicrobial activity. researchgate.net Fourteen-membered cyclopeptide alkaloids from the Brazilian medicinal plant Discaria americana showed antibacterial activity against E. coli, Enterobacter aerogenes, Enterobacter faecium, and S. enterica. nih.gov Furthermore, mauritine-M and nummularine-H from Ziziphus species showed satisfying activity against Mycobacterium tuberculosis, with nummularine-H having an effect comparable to the frontline antibiotic isoniazid (B1672263) and also targeting multidrug-resistant strains. nih.gov

Table 2: Antimicrobial Activity of Selected Cyclopeptide Alkaloids

CompoundSourceTarget OrganismObserved Activity
This compoundZiziphus oenoplia var. brunonianaPlasmodium falciparumSignificant antiplasmodial activity (IC50: 3.92 µg/mL) capes.gov.br
This compoundZiziphus oenoplia var. brunonianaMycobacterium tuberculosisWeak antimycobacterial activity (MIC: 200 µg/mL) capes.gov.br
Ziziphine QZiziphus oenoplia var. brunonianaPlasmodium falciparumSignificant antiplasmodial activity (IC50: 3.5 µg/mL) capes.gov.br
Ziziphine QZiziphus oenoplia var. brunonianaMycobacterium tuberculosisWeak antimycobacterial activity (MIC: 200 µg/mL) capes.gov.br
Mauritine-MZiziphus speciesMycobacterium tuberculosisSatisfying activity
Nummularine-HZiziphus speciesMycobacterium tuberculosis (including MDR strains)Effect comparable to isoniazid

Other Reported Pharmacological Actions of Cyclopeptide Alkaloids (e.g., hypoglycemic, anti-infectious, analgesic, anticonvulsant)

Beyond their anti-inflammatory, antioxidant, and antimicrobial effects, cyclopeptide alkaloids have been investigated for a variety of other pharmacological activities. researchgate.netresearchgate.net

Hypoglycemic Effects: Several studies have pointed to the potential of cyclopeptide alkaloids in managing blood sugar levels. mdpi.comtandfonline.com Plants rich in these compounds, such as Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, have been traditionally used for their hypoglycemic effects. mdpi.com In silico studies have suggested that cyclopeptides from these plants may act as GLP-1R agonists, a mechanism relevant to the treatment of type 2 diabetes. mdpi.com

Anti-infectious Properties: The anti-infectious potential of cyclopeptide alkaloids extends beyond their direct antimicrobial actions. Ziziphus cambodiana, a plant traditionally used for its anti-infective properties, has been found to contain several bioactive cyclopeptide alkaloids. rsc.org

Analgesic Effects: The pain-relieving properties of cyclopeptide alkaloids have been demonstrated in preclinical models. researchgate.netuantwerpen.be A study investigating six 14-membered-ring cyclopeptide alkaloids found that franganine (B607549) and adouetine X produced antinociceptive effects in a mouse model of acute pain. acs.orgresearchgate.net Adouetine X also showed a pronounced analgesic effect in a chronic neuropathic pain model. acs.orgresearchgate.net The mechanism for adouetine X's analgesic effect appears to be related to the inhibition of Ca2+-ATPase and Na+/K+-ATPase. acs.orgresearchgate.net

Anticonvulsant Effects: Traditional use of Ziziphus species for treating convulsions has led to scientific investigation into their anticonvulsant properties. uantwerpen.beinnovareacademics.in A hydroalcoholic extract of Ziziphus jujuba leaves showed a significant anticonvulsant effect against maximal electroshock (MES)-induced convulsions in mice. innovareacademics.in This effect is thought to be mediated by phenolic compounds that may enhance Gamma-Aminobutyric Acid (GABA) transmission. innovareacademics.in

Table 3: Other Pharmacological Actions of Cyclopeptide Alkaloids

Pharmacological ActionCompound/ExtractSourceKey Findings
HypoglycemicCyclopeptidesPseudostellaria heterophylla, Linum usitatissimum, Drymaria diandraPotential GLP-1R agonists (in silico) mdpi.com
Anti-infectiousCyclopeptide AlkaloidsZiziphus cambodianaTraditionally used for anti-infective properties rsc.org
AnalgesicFranganine, Adouetine X-Antinociceptive effects in acute and chronic pain models acs.orgresearchgate.net
AnticonvulsantHydroalcoholic ExtractZiziphus jujuba leavesSignificant effect against MES-induced convulsions innovareacademics.in

Structure Activity Relationship Sar Studies of Ziziphine N and Analogs

Correlating Structural Features with Antiplasmodial Potency

Ziziphine N is a 13-membered cyclopeptide alkaloid that has demonstrated significant antiplasmodial activity against Plasmodium falciparum. researchgate.net Its potency is intrinsically linked to its complex macrocyclic structure. Bioassay-guided fractionation of extracts from Ziziphus oenoplia var. brunoniana led to the isolation of this compound alongside its analogs, Ziziphine O, P, and Q. researchgate.net Comparative analysis of the antiplasmodial activity of these closely related compounds reveals crucial structural determinants for potency.

This compound and Ziziphine Q show significant antiplasmodial activity, whereas Ziziphine O and Ziziphine P are inactive. mdpi.comresearchgate.net The primary difference between the active (N and Q) and inactive (O and P) compounds lies in the N-terminal amino acid of the side chain. This compound and Q possess N,N-dimethylated terminal amino acids (isoleucine and valine, respectively), while the inactive Ziziphine O and P have N-monomethylated terminal amino acids. researchgate.net This suggests that the N,N-dimethylation of the terminal amino group is a critical feature for antiplasmodial activity. oup.comscispace.com

Furthermore, studies comparing a broader library of 19 cyclopeptide alkaloids have indicated that a 13-membered macrocyclic ring, as found in this compound, is generally preferable to a 14-membered ring for antiplasmodial activity. mdpi.comresearchgate.net The presence of a β-hydroxy proline moiety within the macrocycle has also been correlated with higher antiplasmodial potency. mdpi.comresearchgate.netdoc-developpement-durable.org

Antiplasmodial Activity of Ziziphine Analogs Against P. falciparum
CompoundIC₅₀ (µg/mL)IC₅₀ (µM)Activity Status
This compound3.926.4Active
Ziziphine Q3.55.9Active
Ziziphine OInactiveInactive
Ziziphine PInactiveInactive

Impact of Specific Moieties on Biological Activity (e.g., enamide, macrocycle, alkyl groups)

The biological activity of this compound is not determined by a single feature but by the interplay of several key chemical moieties.

Enamide Moiety : The Z-enamide group within the styrylamine (B14882868) portion of the macrocycle is a sensitive but crucial component. The synthesis of this compound and its analogs highlights the chemical challenges associated with preserving this moiety. researchgate.net While direct SAR studies on modifying the enamide are limited, its conservation across active cyclopeptide alkaloids suggests its importance for maintaining the rigid conformation of the macrocycle, which is likely necessary for target binding. researchgate.netscirp.org

Macrocycle : The 13-membered macrocyclic ring provides a constrained peptide framework, which is believed to enhance biological activity by reducing conformational flexibility. researchgate.netoup.com This pre-organization of the molecule can lead to a lower entropic penalty upon binding to its biological target. SAR studies comparing cyclopeptide alkaloids indicate that this 13-membered ring system is a favorable scaffold for antiplasmodial activity. mdpi.comresearchgate.netresearchgate.net The macrocycle itself is composed of a β-hydroxy amino acid (hydroxyproline in this compound) and another amino acid, linked by a styrylamine bridge. uantwerpen.be The presence and specific nature of these components, particularly the β-hydroxy proline, appear to enhance activity. doc-developpement-durable.org

Alkyl and Other Groups :

Methoxy (B1213986) Group : The methoxy group on the styrylamine ring has been proposed as a crucial element for potent antiplasmodial activity in 13-membered cyclopeptide alkaloids like this compound. researchgate.netmdpi.com However, other studies have shown that related compounds with a hydroxyl group at the same position can also be active, suggesting that while methoxylation is important, hydroxylation may also be tolerated to a lesser extent. mdpi.com

Terminal Alkyl Groups : The nature of the amino acid in the side chain influences potency. This compound contains an N,N-dimethylisoleucine terminal unit, while the equally potent Ziziphine Q contains an N,N-dimethylvaline unit. researchgate.net Since isoleucine and leucine (B10760876) are isomers, and valine is also an aliphatic amino acid, this indicates that substitution with similar small, aliphatic amino acid units in the side chain results in comparable biological activity. mdpi.com The key factor appears to be the N,N-dimethylation of the terminal nitrogen atom rather than the specific alkyl side chain of the amino acid. oup.comdoc-developpement-durable.org

SAR Analysis of this compound Derivatives and Synthetic Analogs

The low natural abundance of this compound has prompted the development of total syntheses to enable more extensive SAR studies. researchgate.net Synthetic routes have been developed that allow for the creation of this compound and Q, as well as other related alkaloids like paliurine E, paliurine F, abyssenine A, and mucronine E. uantwerpen.be

The evaluation of these synthetic alkaloids and their analogs has provided further SAR insights. For instance, while no significant antibacterial activity was observed for synthetic this compound and Q, some related synthetic analogs like paliurine F and mucronine E showed moderate cytotoxicity against certain tumor cell lines. uantwerpen.be This divergence in activity profiles underscores that subtle structural changes can lead to different biological outcomes.

The development of a general synthetic strategy for cyclopeptide alkaloids is critical for generating a diverse range of analogs. researchgate.net This would allow for systematic modifications at various positions, including:

Altering the amino acids within the macrocycle and the side chain.

Modifying the substitution pattern on the styrylamine aromatic ring.

Changing the size of the macrocycle.

Such studies are essential to build a comprehensive SAR model and to optimize the antiplasmodial potency while minimizing cytotoxicity. nih.gov

Computational and In Silico Approaches to SAR

To complement experimental data, computational and in silico methods are being applied to understand the SAR of cyclopeptide alkaloids. Quantitative Structure-Activity Relationship (QSAR) models have been developed for a library of these compounds, including this compound. mdpi.comresearchgate.net

These models use statistical methods like Partial Least Squares (PLS) regression and Multiple Linear Regression (MLR) to correlate calculated molecular descriptors (properties) with observed antiplasmodial activity. mdpi.com The goal is to identify the key physicochemical properties responsible for the biological effect. Such models can help predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.net For the broader class of cyclopeptide alkaloids, these QSAR studies have helped to mathematically confirm the importance of features identified in qualitative SAR analyses. mdpi.com

Although specific computational docking or molecular dynamics studies for this compound are not extensively reported in the reviewed literature, these in silico techniques are standard in modern drug discovery. dntb.gov.ua They would be invaluable for hypothesizing a specific biological target for this compound and for visualizing the key interactions between the alkaloid and its binding site, thus providing a structural basis for the observed SAR.

Analytical Methodologies for Ziziphine N Research

Advanced Chromatographic Techniques for Isolation and Purification

Chromatography is fundamental to separating Ziziphine N from the complex mixture of phytochemicals present in Ziziphus plant extracts. tci-thaijo.org Techniques are chosen for their ability to handle complex matrices and provide high-resolution separation. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of cyclopeptide alkaloids like this compound. nih.gov For the purpose of obtaining sufficient quantities of the pure compound for structural analysis and bioassays, semi-preparative HPLC is particularly crucial. thieme-connect.comuantwerpen.beuantwerpen.be This method allows for the collection of individual fractions corresponding to specific peaks in a chromatogram. dlsu.edu.ph

The process typically involves an initial crude extraction, followed by preliminary fractionation using methods like column chromatography. frontiersin.org Subsequent purification is then achieved using a semi-preparative HPLC system, often equipped with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometry (ESIMS) detector. thieme-connect.comuantwerpen.beresearchgate.net This hyphenated setup allows for simultaneous UV-Vis spectral analysis and mass detection, facilitating the targeted isolation of compounds like this compound. researchgate.net For instance, the isolation of related cyclopeptide alkaloids from Ziziphus species has been successfully performed using semi-preparative HPLC systems. uantwerpen.beresearchgate.net

The choice of columns and mobile phases is critical for effective separation. Reversed-phase columns, such as C18, are commonly used with gradient elution systems, typically employing mixtures of acetonitrile (B52724) and water with additives like phosphoric acid to ensure sharp peaks and good resolution. nih.gov

Table 1: Typical HPLC System Configuration for Alkaloid Separation
ComponentSpecification/TypePurpose in this compound Research
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity. nih.gov
Mobile PhaseGradient of Acetonitrile and aqueous Phosphoric AcidProvides differential elution of various alkaloids. nih.gov
DetectorPhotodiode Array (PDA/DAD) and Mass Spectrometry (MS)Allows for UV-Vis spectral confirmation and mass identification of eluting compounds. thieme-connect.comuantwerpen.be
Fraction CollectorAutomated collectorEnables isolation of pure this compound for further analysis. dlsu.edu.ph

Bioassay-guided fractionation is a powerful strategy used to systematically separate and isolate bioactive compounds from natural sources. mdpi.comnih.gov This approach uses a specific biological assay to track the activity of interest through successive rounds of separation, ensuring that the purification process is focused on the most potent constituents. nih.gov

In the case of this compound, its discovery was the result of bioassay-guided fractionation of an ethyl acetate (B1210297) (EtOAc) extract from the roots of Ziziphus oenoplia var. brunoniana. capes.gov.brresearchgate.net The antiplasmodial activity against Plasmodium falciparum was the biological marker used to guide the separation process. capes.gov.brresearchgate.net The crude extract was first partitioned and subjected to column chromatography. Fractions were tested for their antiplasmodial efficacy, and the most active ones were selected for further purification, ultimately leading to the isolation of this compound and its congeners. capes.gov.brresearchgate.net This method has also been successfully applied to isolate other bioactive compounds from various Ziziphus species, targeting activities such as antioxidant, antiglycation, and antimicrobial effects. mdpi.comnih.gov

The general workflow involves:

Preparation of a crude extract from the plant material. mdpi.com

Solvent-solvent partitioning to create fractions of differing polarities (e.g., with n-hexane, chloroform, ethyl acetate, and n-butanol). mdpi.com

Screening of all fractions in a relevant bioassay (e.g., antiplasmodial assay). capes.gov.br

Selection of the most active fraction for further chromatographic separation (e.g., flash chromatography, semi-preparative HPLC). mdpi.com

Repetition of the testing and separation cycle until a pure, active compound like this compound is isolated. capes.gov.brmdpi.com

Spectroscopic Techniques for Characterization and Quantification

Once this compound is isolated in its pure form, its chemical structure is determined using a suite of spectroscopic methods. capes.gov.brresearchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of novel organic compounds like this compound. ox.ac.uk It provides detailed information on the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the assembly of the molecular framework. mst.edu The structure of this compound was elucidated based on comprehensive spectroscopic analyses, including 1D and 2D NMR experiments. capes.gov.br

While the specific NMR data for this compound is detailed in specialized literature, the process involves analyzing ¹H NMR spectra to identify proton signals and their couplings, and ¹³C NMR spectra to identify all unique carbon atoms. capes.gov.brox.ac.uk Two-dimensional NMR techniques are then used to establish connectivity:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons with their directly attached carbons (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule.

Nitrogen NMR (¹⁵N) can also be a valuable tool, especially for nitrogen-rich compounds like alkaloids, although it is less common due to lower sensitivity. huji.ac.il The stereochemistry of this compound was established by comparing its spectroscopic data with that of known related cyclopeptide alkaloids. capes.gov.br

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in establishing its molecular formula. uantwerpen.be

HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of the elemental formula of a molecule. chromatographyonline.com This is a critical step in identifying a new compound. measurlabs.com The technique works by measuring the mass-to-charge ratio (m/z) of ionized molecules with very high precision. researchgate.net

In the study of this compound, HRESIMS analysis provided the exact mass, which was then used to calculate a molecular formula consistent with the data obtained from NMR spectroscopy. capes.gov.bruantwerpen.be Tandem MS (MS/MS) experiments can also be performed, where the parent ion is fragmented to produce smaller ions. chromatographyonline.com The resulting fragmentation pattern provides valuable structural information that helps in confirming the proposed structure. chromatographyonline.com

Table 2: Key Mass Spectrometry Data for this compound Characterization
TechniqueInformation ObtainedSignificance
HRESIMSPrecise molecular massAllows for the determination of the exact molecular formula. uantwerpen.bemeasurlabs.com
MS/MSFragmentation patternProvides structural information by showing how the molecule breaks apart, helping to confirm connectivity. chromatographyonline.com

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. actascientific.comactascientific.com It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. azooptics.com The resulting spectrum acts as a unique molecular "fingerprint." actascientific.com

While specific FTIR data for pure this compound is not broadly published, the analysis of extracts from Ziziphus species reveals the presence of key functional groups characteristic of cyclopeptide alkaloids. actascientific.comactascientific.com FTIR analysis of extracts from Ziziphus oenoplia confirmed the presence of alcohols, alkanes, aromatic compounds, and carbonyls. samipubco.comactascientific.com For a cyclopeptide alkaloid like this compound, characteristic absorption bands would be expected for:

N-H stretching (from amide groups)

C=O stretching (from amide carbonyl groups, often called Amide I band)

C-N stretching and N-H bending (Amide II and III bands)

C-H stretching (from aliphatic and aromatic components)

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical tool for the preliminary identification and characterization of this compound and related cyclopeptide alkaloids. The absorption of UV-Vis radiation by these molecules is primarily attributed to the presence of specific chromophores within their structure. For 13-membered cyclopeptide alkaloids like this compound, the characteristic styrylamine (B14882868) chromophore is responsible for their distinct UV-Vis absorption spectra. nih.govdoc-developpement-durable.org This feature allows for the differentiation of these alkaloids from other classes, such as the 14-membered cyclopeptides, which often lack these specific absorption bands due to the increased strain in their larger ring system. nih.govoak.go.kr

Research on various cyclopeptide alkaloids isolated from the Ziziphus genus has consistently shown characteristic absorption maxima (λmax) in the UV region. Generally, these compounds exhibit two main absorption bands, one around 270 nm and another, often a shoulder or a distinct peak, around 320 nm. nih.govdoc-developpement-durable.org For instance, studies on alkaloids from Ziziphus jujuba and Ziziphus oenoplia have reported these characteristic UV absorption patterns. nih.govdoc-developpement-durable.org While specific spectral data for this compound is not extensively detailed in isolation, the data from closely related analogues provide a strong predictive framework for its UV-Vis profile.

The following table summarizes the UV-Vis absorption data for several cyclopeptide alkaloids isolated from various Ziziphus species, illustrating the typical absorption ranges for this class of compounds.

Compound Nameλmax (nm)Source Species
Mauritine F204Ziziphus nummularia
Spinanine-B206, 267, 321Ziziphus spina-christi
Spinanine-C202, 268, 322Ziziphus spina-christi
Nummularine-D225Ziziphus nummularia
Nummularine-E214Ziziphus nummularia
Amphibine-D202Ziziphus nummularia
Oxyphylline B275Ziziphus oxyphylla
Jubanines~270, ~320Ziziphus jujuba

This table presents data for comparative purposes, compiled from various studies on cyclopeptide alkaloids. nih.govuantwerpen.benih.gov

Chemoinformatic Tools for Structural Analysis and Prediction

Chemoinformatics has emerged as a powerful discipline in natural product research, providing essential tools for the structural analysis, property prediction, and understanding of complex molecules like this compound. nih.govmdpi.com These computational methods complement experimental data by offering insights into the three-dimensional structure, physicochemical properties, and potential biological activities of the compound.

The three-dimensional (3D) structure of this compound is publicly available and has been retrieved from databases such as PubChem for use in computational studies. nih.govnih.gov This accessibility allows researchers to perform a variety of in silico analyses. For example, molecular docking simulations have been employed to investigate the interaction of this compound with biological targets. nih.gov In one such study, the 3D structure of this compound was used to predict its binding affinity to the pancreatic lipase-colipase complex. nih.gov

Furthermore, molecular dynamics (MD) simulations, utilizing software packages like GROMACS and Amber Tools, have been used to analyze the dynamic behavior and stability of protein-ligand complexes involving related compounds. nih.gov These simulations provide a deeper understanding of the molecular interactions that govern the biological activity of these alkaloids.

Quantitative Structure-Activity Relationship (QSAR) studies represent another significant application of chemoinformatics in the investigation of this compound and its analogues. nih.govmdpi.com In a notable study, QSAR models were developed for a library of 19 cyclopeptide alkaloids, including this compound, to understand the structural features responsible for their antiplasmodial activity. nih.govmdpi.com This research utilized various molecular descriptors, which are numerical representations of a molecule's properties. The descriptors calculated were related to:

Elemental analysis

Protonation

Partitioning and solubility

Topological analysis

Geometrical properties

The QSAR models were built using statistical methods such as Partial Least Squares (PLS) and Multiple Linear Regression (MLR) to establish a correlation between these descriptors and the observed biological activity. nih.gov Such models are invaluable for predicting the activity of novel or untested compounds and for guiding the design of more potent analogues.

A selection of chemoinformatic tools and databases relevant to the study of this compound is presented in the table below.

Tool/DatabaseApplication in this compound Research
PubChemDatabase for retrieving 2D and 3D structures, and other chemical data. nih.govnih.gov
Chem3D ProComputational tool for constructing 3D molecular models. nih.gov
GROMACSSoftware package for performing molecular dynamics simulations. nih.gov
Amber ToolsA set of programs for biomolecular simulation and analysis. nih.gov
MarvinsketchSoftware used for generating molecular models and calculating descriptors. mdpi.com
Partial Least Squares (PLS)Statistical method for developing QSAR models. nih.gov
Multiple Linear Regression (MLR)Statistical method for developing QSAR models. nih.gov

Future Research Directions for Ziziphine N

Elucidation of Detailed Molecular Mechanisms of Action for Observed Biological Activities

Initial studies have identified Ziziphine N as having significant antiplasmodial activity against Plasmodium falciparum and weak activity against Mycobacterium tuberculosis. researchgate.net However, the precise molecular targets and mechanisms through which it exerts these effects are currently unknown. Future research must prioritize elucidating these pathways.

Key research objectives should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein or nucleic acid targets of this compound within the parasite and bacterial cells.

Pathway Analysis: Once targets are identified, downstream pathway analysis using biochemical assays and molecular biology techniques will be crucial to understand how the binding of this compound leads to parasite or bacterial cell death. For instance, it is important to investigate if it inhibits crucial enzymes, disrupts protein-protein interactions, or interferes with cellular processes like membrane integrity or DNA replication.

Comparative Mechanistic Studies: Investigating why this compound exhibits potent antiplasmodial activity but only weak antimycobacterial effects could reveal important details about its mechanism and selectivity.

Table 1: Known Biological Activities of this compound

ActivityTarget OrganismPotency
AntiplasmodialPlasmodium falciparumIC₅₀: 3.92 µg/mL
AntimycobacterialMycobacterium tuberculosisMIC: 200 µg/mL

Source: Suksamrarn et al., 2005 researchgate.net

Investigation of this compound's Role within the Broader Ziziphus Metabolome

This compound does not exist in isolation but is part of a complex mixture of secondary metabolites within Ziziphus plants, which are rich in various alkaloids, flavonoids, saponins, and tannins. nih.govresearchgate.net Understanding its role within this chemical ecology is a critical research avenue.

Future investigations should focus on:

Synergistic and Antagonistic Effects: Studying the interaction of this compound with other co-occurring compounds from Ziziphus extracts. It is possible that its biological activity is enhanced (synergy) or diminished (antagonism) by other metabolites.

Ecological Function: Investigating the primary role of this compound in the plant itself, such as defense against herbivores or pathogens. This could provide insights into its evolutionary optimization and potential bioactivities.

Metabolomic Fluctuation: Analyzing how the concentration of this compound changes in response to different environmental stressors, which could inform its biosynthetic regulation. mdpi.com

Development of Chemoenzymatic or Biocatalytic Synthesis Routes

While a total chemical synthesis of this compound has been achieved, it involves multiple complex steps. nih.gov Chemoenzymatic and biocatalytic approaches offer the potential for more efficient, scalable, and environmentally sustainable production. mdpi.com

Future research in this area should aim to:

Identify Biosynthetic Enzymes: Discover the specific enzymes (e.g., non-ribosomal peptide synthetases) involved in the natural biosynthesis of the this compound peptide backbone and its cyclization in Ziziphus.

Develop Biocatalytic Steps: Leverage enzymes for key stereoselective transformations in the synthetic route, which can simplify the process by eliminating the need for complex protecting group strategies. nih.gov

Engineer Metabolic Pathways: Explore the possibility of transferring the biosynthetic pathway of this compound into a microbial host (like E. coli or yeast) for heterologous production, enabling large-scale fermentation.

Exploration of New Pharmacological Targets based on SAR Insights

Preliminary structure-activity relationship (SAR) studies on this compound and related compounds have provided initial clues. For example, the substitution of a leucine (B10760876) unit with valine in the side chain (as in Ziziphine Q) resulted in similar antiplasmodial activity, suggesting some tolerance for modification at this position. researchgate.net

Future research should systematically explore the SAR of this compound to:

Identify Key Pharmacophores: Determine the essential structural motifs required for its antiplasmodial activity. This involves synthesizing a library of analogues with modifications at various positions, such as the macrocyclic ring, the amino acid side chains, and the methoxy (B1213986) group, which has been proposed to be important for activity. researchgate.net

Expand Target Scope: Use the structural information from SAR studies to computationally screen for potential new pharmacological targets beyond its known antiplasmodial and antimycobacterial effects. nih.gov Understanding the SAR can help predict off-target effects or identify opportunities for drug repurposing.

Advanced Analytical Methodologies for Comprehensive Metabolomics and Profiling

A comprehensive characterization of this compound and its related alkaloids within the Ziziphus metabolome requires sophisticated analytical techniques. nih.gov While methods like UHPLC-MS have been used, applying a broader range of advanced methodologies is necessary. nih.govsysrevpharm.org

Future efforts should incorporate:

High-Resolution Mass Spectrometry (HR-MS): For accurate mass measurements to identify novel, low-abundance Ziziphine analogues and characterize their fragmentation patterns. unipi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural elucidation of new compounds without the need for crystallization and to perform quantitative analysis of extracts. nih.gov

Hyphenated Techniques: Combining different separation techniques (e.g., GCxGC, multidimensional LC) with mass spectrometry to improve the resolution and coverage of the complex Ziziphus metabolome. sysrevpharm.orgnih.gov

Mass Spectrometry Imaging: To visualize the spatial distribution of this compound within the plant tissues, providing insights into its biosynthesis, transport, and storage. mdpi.com

Table 2: Comparison of Analytical Techniques for this compound Research

TechniquePrimary ApplicationAdvantages
LC-MSIdentification and quantification of known metabolitesHigh sensitivity, suitable for non-volatile compounds
GC-MSAnalysis of volatile compounds in the metabolomeExcellent for specific classes of small molecules
NMRStructural elucidation, quantitative analysisNon-destructive, provides detailed structural information
HR-MSIdentification of unknown compounds, formula determinationHigh mass accuracy and resolution

Potential for Derivatization into Novel Chemical Entities with Enhanced Bioactivity

The this compound scaffold represents a promising starting point for medicinal chemistry efforts. Derivatization can be used to improve its potency, selectivity, and pharmacokinetic properties. Introducing different functional groups at the N-terminus of other peptides has been shown to improve their activity, a strategy that could be applied to this compound. researchgate.net

Key areas for exploration include:

Side Chain Modification: Altering the amino acid side chains to probe interactions with biological targets and improve binding affinity.

Macrocycle Modification: Changing the size or composition of the 13-membered ring to alter the compound's conformation and rigidity, which can impact biological activity.

Lipid Conjugation: Adding lipid tails to potentially enhance membrane permeability, a common strategy for improving the efficacy of peptide-based drugs. nih.gov

Integration of Omics Data (e.g., Transcriptomics, Proteomics) to Understand Biosynthesis Regulation

Understanding the genetic regulation of this compound biosynthesis is fundamental for any future metabolic engineering efforts. An integrated multi-omics approach is a powerful strategy for discovering the genes and proteins involved in its production. nih.gov

Future research should focus on:

Transcriptomics: Performing RNA-seq on Ziziphus tissues under different conditions to identify genes whose expression patterns correlate with this compound production. researchgate.net This can help pinpoint candidate genes for biosynthetic enzymes and regulatory factors.

Proteomics: Analyzing the protein profiles of high-producing tissues to identify the enzymes directly involved in the biosynthetic pathway.

Integrated Analysis: Combining genomic, transcriptomic, proteomic, and metabolomic data to build a comprehensive model of the this compound biosynthetic pathway and its regulatory network. nih.gov This integrated knowledge is essential for rationally engineering the pathway for enhanced production.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Ziziphine N from Ziziphus jujuba, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires NMR (¹H, ¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and HPLC-DAD/UV for quantitative purity assessment. Reference protocols for triterpenoid glycoside isolation should be adapted to account for this compound’s polarity and stability .

Q. What experimental models are used to study this compound’s antisweet activity, and how do in vitro assays differ from in vivo approaches?

  • Methodological Answer :

  • In vitro : Human taste receptor cells (e.g., HEK293 cells expressing T1R2/T1R3 receptors) are used to measure inhibition of sweet taste signaling via calcium imaging or electrophysiology.
  • In vivo : Behavioral assays in rodents or human sensory panels quantify sweetness suppression using standardized sweeteners (e.g., sucrose, steviol glycosides). Dose-response curves and statistical analysis (ANOVA) are critical for reproducibility .

Q. Which analytical techniques are essential for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Structural : X-ray crystallography or 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry.
  • Functional : Circular dichroism (CD) to study conformational changes, and surface plasmon resonance (SPR) to assess receptor binding kinetics. Cross-referencing with databases like PubChem ensures accurate spectral matching .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical fidelity?

  • Methodological Answer : Use coupling reagents like pentafluorophenyl diphenylphosphinate (FDPP) for efficient glycosidic bond formation, as demonstrated in its total synthesis (Organic Letters, 2007). Optimize reaction conditions (solvent, temperature) via design of experiments (DoE) and monitor intermediates by LC-MS. Stereochemical control may require chiral auxiliaries or enzymatic catalysis .

Q. How should researchers address contradictory data on this compound’s bioactivity across different studies?

  • Methodological Answer : Conduct a systematic review (Cochrane guidelines) to evaluate study heterogeneity:

  • Data extraction : Tabulate variables (e.g., dosage, model system, assay type).
  • Meta-analysis : Use statistical tools (RevMan, R) to assess effect sizes and publication bias.
  • Sensitivity analysis : Exclude low-quality studies (e.g., lacking controls or proper blinding) to resolve discrepancies .

Q. What experimental designs are recommended to investigate this compound’s off-target effects or synergies with other taste modulators?

  • Methodological Answer :

  • Off-target profiling : High-throughput screening (HTS) against GPCR libraries or kinase panels.
  • Synergy studies : Use isobolographic analysis or Chou-Talalay combination index to quantify interactions with compounds like gymnemic acids.
  • Preclinical rigor : Follow NIH guidelines for animal studies (randomization, blinding, power calculations) .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Simulate binding to T1R2/T1R3 receptors using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Analyze receptor-ligand dynamics (GROMACS, AMBER) over nanosecond timescales.
  • QSAR modeling : Develop predictive models for antisweet potency using descriptors like logP, polar surface area, and H-bond donors .

Methodological Considerations

  • Reproducibility : Document experimental protocols in line with NIH guidelines, including raw data deposition in repositories like Zenodo .
  • Literature Reviews : Use academic databases (PubMed, Web of Science) for systematic searches, avoiding overreliance on Google Scholar due to recall limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.